6-(3-Fluoroanilino)-1,3-dimethylpyrimidine-2,4-dione
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Overview
Description
6-(3-Fluoroanilino)-1,3-dimethylpyrimidine-2,4-dione is a fluorinated pyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluoroanilino)-1,3-dimethylpyrimidine-2,4-dione typically involves the reaction of 3-fluoroaniline with 1,3-dimethylpyrimidine-2,4-dione under specific conditions. One common method includes:
Nucleophilic Substitution: The reaction of 3-fluoroaniline with a halogenated pyrimidine derivative in the presence of a base.
Cyclization: Formation of the pyrimidine ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluoroanilino)-1,3-dimethylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
6-(3-Fluoroanilino)-1,3-dimethylpyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity against various targets.
Materials Science: It is used in the development of advanced materials with specific properties, such as fluorinated polymers.
Chemical Biology: The compound serves as a tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 6-(3-Fluoroanilino)-1,3-dimethylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Fluoroanilino)-6-bromoquinazoline: Another fluorinated compound with similar biological activity.
2-(4-Chlorophenyl)-4-(3-fluoroanilino)quinazoline: A derivative with enhanced cytotoxicity against cancer cells.
Uniqueness
6-(3-Fluoroanilino)-1,3-dimethylpyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of both fluorine and dimethyl groups. This combination imparts distinct physicochemical properties and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(3-fluoroanilino)-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-15-10(7-11(17)16(2)12(15)18)14-9-5-3-4-8(13)6-9/h3-7,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTNPJAZSIMWJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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